2-(Aminomethyl)isonicotinonitrile hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The IUPAC name for 2-(aminomethyl)isonicotinonitrile hydrochloride is 2-(aminomethyl)pyridine-4-carbonitrile hydrochloride , derived from its pyridine backbone substituted with a cyano group at position 4 and an aminomethyl group at position 2, followed by a hydrochloride salt formation. The structural hierarchy prioritizes the pyridine ring as the parent structure, with substituents numbered according to IUPAC positional rules.
The SMILES notation (Simplified Molecular-Input Line-Entry System) for the compound is C1=CN=C(C=C1C#N)CN.Cl, which encodes the pyridine ring (C1=CN=C(C=C1)), cyano group (C#N), aminomethyl side chain (CN), and chloride ion. The InChIKey KDDXHQMHNGWKEC-UHFFFAOYSA-N provides a unique identifier for computational verification.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₇H₈ClN₃ , representing seven carbon atoms, eight hydrogen atoms, one chlorine atom, and three nitrogen atoms. The molecular weight is calculated as follows:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 7 | 12.01 | 84.07 |
| H | 8 | 1.008 | 8.064 |
| Cl | 1 | 35.45 | 35.45 |
| N | 3 | 14.01 | 42.03 |
| Total | 169.61 g/mol |
This matches experimental values reported in PubChem and commercial databases. The free base (without hydrochloride) has a molecular formula of C₇H₇N₃ and a weight of 133.15 g/mol , as confirmed by Chemsrc.
CAS Registry and Alternative Chemical Identifiers
The CAS Registry Number for this compound is 2109805-98-1 , distinct from its free base form (CAS 1060809-90-6). Key alternative identifiers include:
| Identifier Type | Value | Source |
|---|---|---|
| PubChem CID | 132585266 | |
| SCHEMBL ID | 25087065 | |
| AChemBlock Product ID | ADVH98733840 | |
| InChIKey | KDDXHQMHNGWKEC-UHFFFAOYSA-N |
The compound’s EC Number and Beilstein Registry Number remain unassigned in public databases, highlighting gaps in regulatory classification.
Comparative Analysis of Synonyms in Chemical Databases
A cross-database evaluation reveals nomenclature inconsistencies (Table 1). PubChem and Sigma-Aldrich use systematic IUPAC names, while Evitachem and Bio-Fount employ non-standard terms like "2-(Aminomethyl)isonicotinonitrile dihydrochloride," incorrectly implying two chloride ions.
Table 1: Synonym Comparison Across Databases
Discrepancies arise in salt form designations (mono- vs. dihydrochloride) and molecular formulas, necessitating careful verification for synthesis or procurement.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H8ClN3 |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
2-(aminomethyl)pyridine-4-carbonitrile;hydrochloride |
InChI |
InChI=1S/C7H7N3.ClH/c8-4-6-1-2-10-7(3-6)5-9;/h1-3H,5,9H2;1H |
InChI Key |
KDDXHQMHNGWKEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C#N)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Nitrile Precursors
Reaction Scheme :
$$
\text{3-Chloro-2-cyano-5-trifluoromethylpyridine} \xrightarrow[\text{H}_2, \text{HCl}]{\text{Pd/C, MeOH}} \text{2-(Aminomethyl)isonicotinonitrile hydrochloride}
$$
Procedure :
- Catalyst : Palladium on charcoal (0.1–0.2% Pd by weight).
- Solvent : Methanol or ethanol, with hydrochloric acid (1–3 equiv) to prevent catalyst poisoning.
- Conditions : 20–30°C, 1–4 atm H$$_2$$, 12–24 h reaction time.
- Yield : 85–92% with <5% dechlorination.
Key Findings :
- Acidic conditions stabilize the amine product as a hydrochloride salt, simplifying isolation.
- Catalyst inhibitors (e.g., KBr) reduce side reactions like dehalogenation.
Reduction of Nitro Derivatives
Reaction Scheme :
$$
\text{3-Chloro-2-nitromethyl-5-trifluoromethylpyridine} \xrightarrow[\text{HCl}]{\text{Pd/C, H}_2} \text{this compound}
$$
Procedure :
- Catalyst : 5% Pd/C (0.05–0.1 equiv).
- Solvent : Methanol or ethanol with aqueous HCl (2–3 equiv).
- Conditions : 25–50°C, 5–10 bar H$$_2$$, 12–26 h.
- Yield : 75–82% after recrystallization.
Key Findings :
- Direct reduction of nitro groups avoids nitrile intermediates, but requires careful control of HCl stoichiometry to prevent over-acidification.
Nucleophilic Substitution with Aminomethyl Agents
Reaction Scheme :
$$
\text{2-Fluoro-4-cyanopyridine} + \text{Di-(2-picolyl)amine} \xrightarrow{\text{DMA, 130°C}} \text{2-(Aminomethyl)isonicotinonitrile}
$$
Procedure :
- Reagents : Excess di-(2-picolyl)amine (1.2–1.5 equiv).
- Solvent : Dimethylacetamide (DMA) under argon.
- Conditions : 130°C, 12–18 h, followed by aqueous workup.
- Yield : 70–78% after column chromatography.
Key Findings :
- Suitable for electron-deficient pyridines but limited
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)isonicotinonitrile hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of substituted pyridine derivatives.
Scientific Research Applications
Antimicrobial Properties
Recent studies have identified 2-(aminomethyl)isonicotinonitrile hydrochloride as a promising candidate for antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism of action may involve interference with bacterial cell wall synthesis or protein synthesis pathways .
Anti-Tuberculosis Activity
This compound has garnered attention for its potential use in treating Mycobacterium tuberculosis infections. Research indicates that derivatives of this compound exhibit significant inhibitory effects on mycobacterial ATP synthase, making them potential candidates for anti-tuberculosis drug development .
Drug Development
The structural characteristics of this compound make it an attractive scaffold for developing new pharmaceuticals. Its ability to act as an intermediate in synthesizing more complex molecules can facilitate the creation of novel therapeutic agents targeting various diseases, including cancer and infectious diseases .
Pesticide Intermediates
The compound also serves as an intermediate in the synthesis of agrochemicals, particularly pesticides. Its derivatives can be modified to enhance efficacy against pests while minimizing environmental impact .
Case Study: Antimicrobial Screening
In a recent study published in MDPI, researchers evaluated the antimicrobial efficacy of several derivatives of this compound against common pathogens. The results indicated that certain modifications to the structure significantly enhanced antibacterial activity, suggesting a viable pathway for developing new antibiotics .
Case Study: Anti-Tuberculosis Research
Another significant study focused on the anti-tubercular properties of this compound, where it was tested against clinical strains of Mycobacterium tuberculosis. The findings demonstrated a dose-dependent inhibition of bacterial growth, highlighting its potential as a lead compound for further drug development .
Data Tables
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)isonicotinonitrile hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Comparisons:
Functional Group Reactivity: The aminomethyl group in the target compound enables reactions such as acylation or Schiff base formation, making it valuable for drug conjugation . The chloromethyl analog (CAS 1609396-24-8) is highly reactive in substitution reactions, serving as a precursor for introducing other functional groups . The ethyl ester derivative (CAS 1189983-26-3) balances lipophilicity and hydrolytic instability, typical of ester-containing prodrugs .
Solubility and Stability: Hydrochloride salts in all compounds improve aqueous solubility.
Biological Activity
2-(Aminomethyl)isonicotinonitrile hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology. Its structural features suggest potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, presenting data from various studies, including structure-activity relationships (SAR), case studies, and synthesized analogs.
Chemical Structure and Properties
The compound this compound has the following chemical properties:
- Molecular Formula : C8H9ClN4
- Molecular Weight : 200.64 g/mol
- IUPAC Name : 2-(Aminomethyl)pyridine-4-carbonitrile hydrochloride
Biological Activity Overview
Studies have indicated that this compound exhibits various biological activities:
- Antimicrobial Activity
- The compound has been tested against several bacterial strains, showing promising results in inhibiting growth. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.
- Table 1 summarizes antimicrobial activity against common pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Mycobacterium tuberculosis | 8 |
- Anticancer Activity
- Recent studies have evaluated the cytotoxic effects of the compound on cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in various cancer types.
- Table 2 presents IC50 values for different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 5.0 |
| MCF-7 (Breast Cancer) | 3.5 |
| A549 (Lung Cancer) | 4.0 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Induction of Apoptosis : In cancer cells, it has been shown to trigger apoptotic pathways, leading to programmed cell death.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Antimicrobial Efficacy :
- Cytotoxicity in Cancer Research :
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the amino and nitrile groups can significantly affect the biological activity of the compound. For instance, substitution at the pyridine ring has been explored to enhance potency and selectivity against specific targets.
Q & A
Q. Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation .
- First Aid :
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
Which spectroscopic methods are most effective for confirming structural identity?
Q. Methodological Answer :
- NMR : ¹H and ¹³C NMR (D₂O or DMSO-d₆) to verify the aminomethyl group (δ 3.2–3.8 ppm for –CH₂NH₂) and pyridine ring protons (δ 7.5–8.5 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ (calculated for C₇H₈N₃Cl: 185.05) .
- FT-IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and 2500–3000 cm⁻¹ (NH₃⁺Cl⁻ vibrations) .
Advanced Research Questions
How can researchers resolve contradictions in spectral data during characterization?
Q. Methodological Answer :
- Cross-Validation : Compare data with computational models (e.g., DFT calculations for NMR chemical shifts) or reference compounds (e.g., structurally related hydrochlorides like 2-aminoethanol hydrochloride) .
- Impurity Analysis : Use LC-MS to identify byproducts (e.g., unreacted starting materials or deaminated derivatives). Adjust synthetic conditions (e.g., reaction time or temperature) to minimize side reactions .
Q. Data Contradiction Example :
| Observed δ (¹H NMR) | Expected δ (¹H NMR) | Possible Cause | Resolution |
|---|---|---|---|
| 3.5 ppm (broad) | 3.2 ppm (sharp) | Residual solvent (H₂O) | Dry sample under vacuum or use deuterated solvent |
What strategies enhance the compound’s stability in aqueous solutions for pharmacological assays?
Q. Methodological Answer :
- pH Control : Maintain solutions at pH 4–6 (HCl-adjusted) to prevent hydrolysis of the nitrile group.
- Temperature : Avoid prolonged exposure to >25°C; use cold storage during experiments .
- Lyophilization : Freeze-dry aliquots for long-term stability; reconstitute in degassed buffers immediately before use .
How does the reactivity of the aminomethyl group vary in different solvent systems?
Q. Methodological Answer :
- Polar Protic Solvents (e.g., H₂O) : Protonation of the amine group reduces nucleophilicity, limiting reactivity with electrophiles.
- Polar Aprotic Solvents (e.g., DMF) : Free amine enhances reactivity, enabling coupling reactions (e.g., with activated esters or aldehydes) .
- Kinetic Studies : Monitor reaction rates via UV-Vis (e.g., at 270 nm for nitrile absorbance) in varying solvents .
Q. Reactivity Comparison Table :
| Solvent | Reaction Rate (k, s⁻¹) | Yield (%) |
|---|---|---|
| DMF | 1.2 × 10⁻³ | 85 |
| Water | 0.3 × 10⁻³ | 45 |
| THF | 0.8 × 10⁻³ | 70 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
